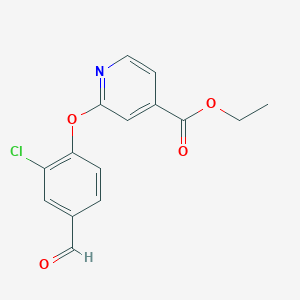

Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate

CAS No.: 1415719-37-7

Cat. No.: VC2712184

Molecular Formula: C15H12ClNO4

Molecular Weight: 305.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1415719-37-7 |

|---|---|

| Molecular Formula | C15H12ClNO4 |

| Molecular Weight | 305.71 g/mol |

| IUPAC Name | ethyl 2-(2-chloro-4-formylphenoxy)pyridine-4-carboxylate |

| Standard InChI | InChI=1S/C15H12ClNO4/c1-2-20-15(19)11-5-6-17-14(8-11)21-13-4-3-10(9-18)7-12(13)16/h3-9H,2H2,1H3 |

| Standard InChI Key | REIHDDRTPCHBRX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=NC=C1)OC2=C(C=C(C=C2)C=O)Cl |

| Canonical SMILES | CCOC(=O)C1=CC(=NC=C1)OC2=C(C=C(C=C2)C=O)Cl |

Introduction

Chemical Identity and Structure

Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate is identified by the CAS registry number 1415719-37-7 and is also known as "4-pyridinecarboxylic acid, 2-(2-chloro-4-formylphenoxy)-, ethyl ester" . The compound features a complex molecular structure with the molecular formula C15H12ClNO4 .

The structural components of this molecule include:

-

A pyridine ring (isonicotinic acid moiety)

-

An ethyl ester group

-

A 2-chloro-4-formylphenoxy substituent

-

Multiple functional groups (ester, ether, formyl, and halide)

This structural complexity contributes to the compound's potential reactivity and biological relevance.

Physical and Chemical Properties

The physical and chemical properties of Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C15H12ClNO4 |

| Molecular Weight | 305.7099914550781 |

| Physical State | Solid |

| CAS Number | 1415719-37-7 |

| Reference Code | 3D-FE130578 |

The compound contains multiple reactive sites, including:

-

The ester group, which can undergo hydrolysis

-

The formyl group, which can participate in various condensation reactions

-

The chloro substituent, which can be involved in substitution reactions

-

The pyridine nitrogen, which can act as a Lewis base

Classification and Chemical Characteristics

Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate belongs to several important chemical classes:

Heterocyclic Compounds

As a compound containing a pyridine ring, it is classified as a 6-membered heterocycle. These structures are prevalent in numerous bioactive molecules and pharmaceuticals due to their stability and reactivity . The nitrogen atom in the pyridine ring contributes to the compound's ability to form hydrogen bonds and interact with biological targets.

Ester Derivatives

The compound contains an ester group characterized by having a radical attached to the oxygen substituting the hydrogen that would be found in a carboxyl group . Esters are widely used in the production of fragrances, flavors, and polymers due to their pleasant odors and reactivity .

Pyridine Derivatives

As an isonicotinate derivative, this compound is related to pyridine-based structures that have significant applications in pharmaceutical chemistry. The pyridine ring provides a rigid framework that can interact with biological receptors through hydrogen bonding and π-π interactions.

Applications and Research Relevance

Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate's structure suggests several potential applications:

Pharmaceutical Applications

As a member of nitrogen-containing heterocyclic compounds with aromatic structures, it may play a role in the synthesis of drugs with anticancer, antimicrobial, and anti-inflammatory activity . The compound's structural features could make it valuable in:

-

Development of enzyme inhibitors

-

Design of receptor antagonists or agonists

-

Creation of novel bioactive molecules

Intermediate in Chemical Synthesis

The presence of multiple functional groups (formyl, chloro, ester) makes this compound potentially useful as a synthetic intermediate for more complex molecules. The formyl group, in particular, can serve as a versatile handle for further functionalization through condensation reactions.

Structure-Activity Relationship Studies

Compounds like Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate can be valuable in structure-activity relationship (SAR) studies, where structural modifications are systematically introduced to optimize bioavailability and selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume